
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a compound that contains a piperazine moiety, which is a central structure in numerous synthetic and natural compounds, showing a wide range of biological activities . It also contains an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate involves the condensation of iminodiacetic acid with various amines under microwave irradiation, which gives the corresponding piperazine-2,6-dione derivatives. These derivatives, on condensation with 1H-indole-2-carboxylic acid under microwave irradiation, give the corresponding 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,500 (NH), 1,682 (>C=O), and 1,474 (Ar) cm−1. The 1H NMR spectrum shows signals at 8.457 (s, 1H, Ar), 8.425–8.432 (d, 1H, J = 3.5 Hz, Ar), 7.812–7.827 (d, 1H, J = 7.5 Hz, Ar), 7.382–7.406 (t, 1H, Ar), 4.092 (s, 2H, CH2), and 3.502 (s, 4H, 2× CH2). The 13C NMR spectrum shows signals at 171.2, 151.2, 149.9, 135.5, 134.1, 123.2, 48.1, and 43.0 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate are primarily condensation reactions with iminodiacetic acid and various amines, followed by condensation with 1H-indole-2-carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate can be inferred from its spectroscopic data. The compound has a melting point of 128 °C .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.
Wirkmechanismus
Target of Action
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a complex molecule that contains an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
Zukünftige Richtungen
The future directions for research on Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate could involve further investigation into its biological activities, particularly its potential anticancer properties . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Eigenschaften
IUPAC Name |
ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)14-11-12-5-3-4-6-13(12)17-14/h3-6,11,17H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGJKNKKDNHUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)

![5-Fluoro-1-methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2855029.png)
![Tert-butyl (3S)-3-[4-[(prop-2-enoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2855032.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855033.png)
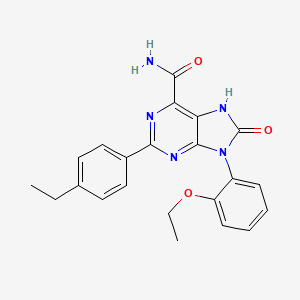
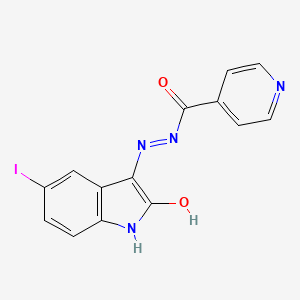
![4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2855037.png)

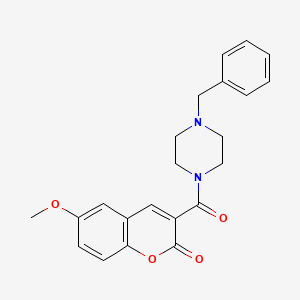

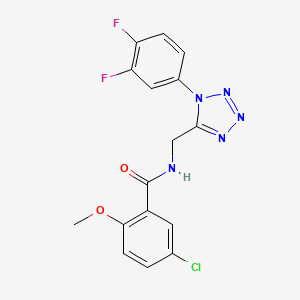
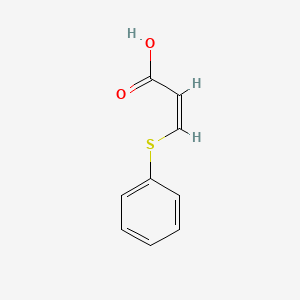
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)